(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its chromene backbone, a hydroxyimino group, and a 3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and 4-hydroxycoumarin.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acidic catalyst like hydrochloric acid to form the chromene ring structure.
Hydroxyimino Group Introduction: The hydroxyimino group is introduced by reacting the chromene derivative with hydroxylamine hydrochloride under basic conditions.
Final Product Formation: The final step involves the amidation of the chromene derivative with 3-chlorophenyl isocyanate to yield (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction time, temperature control, and efficient separation and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime ethers or nitrile oxides.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxime ethers or nitrile oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Antimicrobial Activity: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the chromene and 3-chlorophenyl groups provide hydrophobic interactions, stabilizing the compound within the binding site. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(3-bromophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
- (2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
- (2Z)-N-(3-methylphenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
Uniqueness
- Substituent Effects : The presence of the 3-chlorophenyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- Hydroxyimino Group : This functional group is crucial for the compound’s ability to form hydrogen bonds, affecting its binding affinity and specificity towards molecular targets.
By comparing these similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for desired applications.
Properties
IUPAC Name |
(2Z)-N-(3-chlorophenyl)-2-hydroxyiminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-3-6-12(9-11)18-15(20)13-8-10-4-1-2-7-14(10)22-16(13)19-21/h1-9,21H,(H,18,20)/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZHVWKAYFPIIV-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/O)/O2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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